molecular formula C15H12Cl3NO4S B1598118 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-96-3

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1598118
CAS No.: 680617-96-3
M. Wt: 408.7 g/mol
InChI Key: SOJROKXINUQRTN-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of dichlorobenzamido, ethoxybenzene, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,5-Dichlorobenzamido Intermediate: This step involves the reaction of 3,5-dichlorobenzoic acid with an amine to form the corresponding amide.

    Ethoxylation: The intermediate is then subjected to ethoxylation, introducing the ethoxy group to the benzene ring.

    Sulfonylation: Finally, the ethoxybenzene derivative is reacted with sulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dichlorobenzamido group.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
  • 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
  • 4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic acid

Uniqueness

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to similar compounds. Additionally, the sulfonyl chloride group provides a versatile site for further chemical modifications, making it valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

5-[(3,5-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO4S/c1-2-23-13-4-3-12(8-14(13)24(18,21)22)19-15(20)9-5-10(16)7-11(17)6-9/h3-8H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJROKXINUQRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374152
Record name 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-96-3
Record name 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680617-96-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
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5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
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5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

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